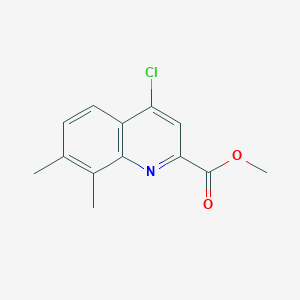

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate

CAS No.: 1133115-70-4

Cat. No.: VC2817249

Molecular Formula: C13H12ClNO2

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1133115-70-4 |

|---|---|

| Molecular Formula | C13H12ClNO2 |

| Molecular Weight | 249.69 g/mol |

| IUPAC Name | methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3 |

| Standard InChI Key | VZYCKZKXAVZPOB-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate belongs to the quinoline family of heterocyclic compounds. Its molecular structure features a quinoline core with specific functional group substitutions that determine its chemical behavior and reactivity profiles.

Basic Chemical Information

The compound possesses precise chemical identifiers that facilitate its recognition and classification in chemical databases and research literature:

| Parameter | Value |

|---|---|

| CAS Number | 1133115-70-4 |

| Molecular Formula | C₁₃H₁₂ClNO₂ |

| Molecular Weight | 249.69 g/mol |

| IUPAC Name | methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate |

The compound has been registered in multiple chemical databases and is recognized by various identifiers, including its unique CAS registry number .

Structural Features

The molecular architecture of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is characterized by several key functional groups strategically positioned on the quinoline scaffold:

-

A chloro group at the 4-position of the quinoline ring

-

Two methyl groups at the 7 and 8 positions

-

A methyl carboxylate group at the 2-position

This specific arrangement of substituents contributes to the compound's distinctive chemical reactivity and potential biological interactions.

Chemical Identifiers

For computational and database purposes, the compound can be represented through various notation systems:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C13H12ClNO2/c1-7-4-5-9-10(14)6-11(13(16)17-3)15-12(9)8(7)2/h4-6H,1-3H3 |

| InChIKey | VZYCKZKXAVZPOB-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl)C |

These standardized notations ensure unambiguous identification of the compound across different chemical databases and research publications .

Synthesis Methods and Chemical Reactivity

The preparation of Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate typically involves sophisticated organic synthesis techniques that require precise reaction conditions and purification procedures.

Synthetic Approaches

The synthesis of this compound generally follows multi-step organic reaction pathways. Common approaches include:

-

Starting with appropriate precursors such as 4-chloroquinoline derivatives

-

Performing controlled reactions using specific bases like sodium hydride (NaH)

-

Conducting reactions in appropriate solvents such as dimethylformamide (DMF)

-

Employing strategic functionalization of the quinoline core structure

These synthetic routes allow for the construction of the target molecule with the required substitution pattern on the quinoline scaffold.

Purification Techniques

After synthesis, obtaining high-purity Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate typically involves:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for separation from reaction by-products

-

Other purification methods to achieve the standard purity of ≥98% commonly required for research applications

These purification steps are essential for ensuring the compound's suitability for use in sensitive research applications and pharmaceutical development processes.

Applications in Research and Development

Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate serves multiple functions in scientific research and pharmaceutical development, reflecting its versatility as a chemical building block.

Synthetic Organic Chemistry

In organic synthesis, the compound functions primarily as:

-

A versatile building block for constructing more complex molecular structures

-

A reagent in various chemical transformations

-

A starting material for the preparation of structurally diverse quinoline derivatives

These applications highlight its importance in expanding the chemical space available for drug discovery and materials science research.

Pharmaceutical Research

Within pharmaceutical research contexts, Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate has gained attention for its potential utility in:

-

Serving as a key intermediate in medicinal chemistry

-

Contributing to protein degrader technologies, as evidenced by its classification in the "Protein Degrader Building Blocks" product family

-

Providing a scaffold for structure-activity relationship studies in drug development

The compound's structural features make it particularly valuable for developing compounds with specific biological activities and pharmacological properties.

Related Compounds and Structural Relationships

Understanding the structural relationships between Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate and similar compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogues

A key structural analogue identified in the literature is 4-chloro-7,8-dimethylquinoline (CAS: 181950-53-8), which shares the core substitution pattern but lacks the carboxylate functionality at the 2-position .

This relationship illustrates how selective functionalization of the quinoline core can yield compounds with distinct chemical and potentially biological properties.

Structure-Activity Relationships

The specific arrangement of substituents in Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate contributes to its characteristic reactivity profile:

-

The chloro substituent at the 4-position influences the electron distribution within the aromatic system

-

The methyl groups at positions 7 and 8 affect the steric environment and lipophilicity

-

The carboxylate group at position 2 provides opportunities for further functionalization and potential interaction with biological targets

These structure-activity relationships are fundamental to understanding the compound's behavior in chemical and biological systems.

Future Research Directions

The current literature on Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate suggests several promising areas for further investigation.

Medicinal Chemistry Applications

Given its classification as a protein degrader building block, future research might explore:

-

Development of targeted protein degradation (TPD) agents

-

Structure-activity relationship studies to optimize biological activity

These research directions could expand the compound's utility in drug discovery efforts.

Synthetic Methodology Development

The compound may serve as a model substrate for developing:

-

Novel synthetic transformations of functionalized quinolines

-

Catalyst systems for selective modification of heterocyclic compounds

-

Green chemistry approaches to quinoline synthesis and functionalization

Such methodological advances would contribute to the broader field of heterocyclic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume